molecular formula C18H17ClN4O B2544598 N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 1049120-94-6

N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B2544598
CAS No.: 1049120-94-6
M. Wt: 340.81
InChI Key: KSPVOIZOAZAUMQ-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

    Attachment of the chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Formation of the benzamide moiety: This can be done through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate for treating diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-chlorophenyl)ethyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl group on the triazole ring.

    N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoate: Has an ester group instead of an amide group.

Uniqueness

N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12-11-20-22-23(12)17-9-5-15(6-10-17)18(24)21-13(2)14-3-7-16(19)8-4-14/h3-11,13H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPVOIZOAZAUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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